molecular formula C14H8Cl2N2O2 B3041411 4-(Cyanomethyl)phenyl 2,6-dichloroisonicotinate CAS No. 287978-83-0

4-(Cyanomethyl)phenyl 2,6-dichloroisonicotinate

Cat. No.: B3041411
CAS No.: 287978-83-0
M. Wt: 307.1 g/mol
InChI Key: FFBHGESMPFESFP-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)phenyl 2,6-dichloroisonicotinate is a chemical compound with the molecular formula C14H8Cl2N2O2 and a molecular weight of 307.13. This compound is known for its unique structure, which includes a cyanomethyl group attached to a phenyl ring and a 2,6-dichloroisonicotinate moiety. It is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 4-(Cyanomethyl)phenyl 2,6-dichloroisonicotinate typically involves the reaction of 4-(cyanomethyl)phenylboronic acid with 2,6-dichloropyridine-4-carboxylic acid under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

4-(Cyanomethyl)phenyl 2,6-dichloroisonicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanomethyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for oxidation and reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(Cyanomethyl)phenyl 2,6-dichloroisonicotinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)phenyl 2,6-dichloroisonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(Cyanomethyl)phenyl 2,6-dichloroisonicotinate can be compared with other similar compounds, such as:

    4-(Cyanomethyl)phenyl 2-chloronicotinate: This compound has a similar structure but with only one chlorine atom on the nicotinate moiety.

    4-(Cyanomethyl)phenyl 2,6-dichlorobenzoate: This compound has a benzoate moiety instead of an isonicotinate moiety.

    4-(Cyanomethyl)phenyl 2,6-dichloropyridine-4-carboxylate: This compound has a pyridine-4-carboxylate moiety instead of an isonicotinate moiety.

Properties

IUPAC Name

[4-(cyanomethyl)phenyl] 2,6-dichloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-12-7-10(8-13(16)18-12)14(19)20-11-3-1-9(2-4-11)5-6-17/h1-4,7-8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBHGESMPFESFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OC(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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